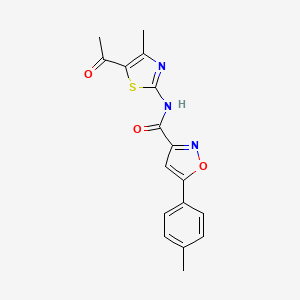![molecular formula C26H26N4O4S B11370412 5-[benzyl(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11370412.png)
5-[benzyl(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used include organometallic catalysts and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of nitro groups can produce corresponding amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the furan and pyrimidine rings makes it a candidate for interacting with biological macromolecules .
Medicine
Medicinally, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific diseases, such as cancer or infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific target molecules involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-{BENZYL[(THIOPHEN-2-YL)METHYL]AMINO}-N-(2,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
- 5-{BENZYL[(PYRIDIN-2-YL)METHYL]AMINO}-N-(2,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific functional groups and their arrangement. The presence of the furan ring, in particular, imparts unique chemical properties and potential biological activities that distinguish it from similar compounds .
Propriétés
Formule moléculaire |
C26H26N4O4S |
|---|---|
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
5-[benzyl(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H26N4O4S/c1-18-11-12-22(19(2)14-18)28-25(31)24-23(15-27-26(29-24)35(3,32)33)30(17-21-10-7-13-34-21)16-20-8-5-4-6-9-20/h4-15H,16-17H2,1-3H3,(H,28,31) |
Clé InChI |
DGLURLFETQTVJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=CC=C3)CC4=CC=CO4)S(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11370334.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine](/img/structure/B11370341.png)
![2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide](/img/structure/B11370358.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B11370360.png)
![5-chloro-N-(4-methylbenzyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11370361.png)
![methyl 4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]benzoate](/img/structure/B11370370.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11370373.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B11370378.png)
![5-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11370387.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide](/img/structure/B11370390.png)
![2-(4-methoxyphenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11370392.png)
![5-(4-methylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11370398.png)
![5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B11370406.png)

